N-(2-aminophényl)pyridine-4-carboxamide

Vue d'ensemble

Description

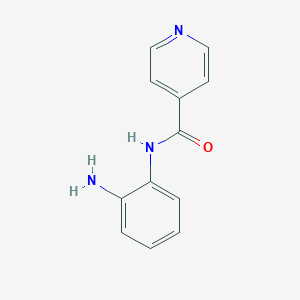

N-(2-aminophenyl)pyridine-4-carboxamide is a chemical compound with the molecular formula C12H11N3O It is known for its unique structure, which includes a pyridine ring and an amide group attached to an aminophenyl group

Applications De Recherche Scientifique

N-(2-aminophenyl)pyridine-4-carboxamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mécanisme D'action

Target of Action

Similar compounds have been found to targetT. brucei farnesyl diphosphate synthase (TbFPPS) , antimalarial kinase , and enoyl acyl reductase .

Mode of Action

It’s suggested that similar compounds act viaTbFPPS inhibition , antimalarial kinase inhibition , and enoyl acyl reductase inhibition .

Biochemical Pathways

Similar compounds have been found to affect pathways related totrypanosomal , antimalarial , and anti-TB agents .

Pharmacokinetics

Similar compounds have been found to have appropriate predicted adme properties .

Result of Action

Similar compounds have been found to have inhibitory activity againstM. tuberculosis growth in macrophages .

Analyse Biochimique

Biochemical Properties

N-(2-Amino-phenyl)pyridine-4-carboxamide has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been reported to have inhibitory activity against Bcr-Abl and HDAC1, two enzymes involved in cancer development . The nature of these interactions involves the compound binding to the active sites of these enzymes, thereby inhibiting their function .

Cellular Effects

The effects of N-(2-Amino-phenyl)pyridine-4-carboxamide on cells are diverse. It has been shown to have potent antiproliferative activities against human leukemia cell line K562 and prostate cancer cell line DU145 . This suggests that the compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of N-(2-Amino-phenyl)pyridine-4-carboxamide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it has been shown to inhibit the activity of Bcr-Abl and HDAC1, which are key enzymes in cancer development .

Temporal Effects in Laboratory Settings

It has been suggested that the compound may have long-term effects on cellular function observed in in vitro or in vivo studies .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-aminophenyl)pyridine-4-carboxamide typically involves the reaction of 2-aminophenylamine with pyridine-4-carboxylic acid or its derivatives. One common method includes the use of coupling agents such as 1,1’-carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide under mild conditions.

Industrial Production Methods: In an industrial setting, the production of N-(2-aminophenyl)pyridine-4-carboxamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can further improve the scalability of the synthesis.

Analyse Des Réactions Chimiques

Types of Reactions: N-(2-aminophenyl)pyridine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like alkyl halides in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Comparaison Avec Des Composés Similaires

Isonicotinamide: An isomer of N-(2-aminophenyl)pyridine-4-carboxamide with the carboxamide group in the 3-position.

Nicotinamide: Another isomer with the carboxamide group in the 3-position, commonly known for its role in the formation of nicotinamide adenine dinucleotide (NAD+).

Uniqueness: N-(2-aminophenyl)pyridine-4-carboxamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Activité Biologique

N-(2-Aminophenyl)pyridine-4-carboxamide (also known as 2-APPC) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of 2-APPC, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

N-(2-Aminophenyl)pyridine-4-carboxamide is characterized by the following chemical structure:

- Chemical Formula : C₁₂H₁₁N₃O

- Molecular Weight : 213.24 g/mol

The compound features a pyridine ring linked to an aniline moiety, which is crucial for its biological activity.

Target Enzymes and Pathways

Research indicates that 2-APPC interacts with several key enzymes and pathways involved in disease processes:

- Inhibition of Bcr-Abl : Bcr-Abl is a fusion protein associated with chronic myeloid leukemia (CML). Inhibiting this protein can lead to reduced proliferation of cancer cells.

- Histone Deacetylase Inhibition : The compound has shown inhibitory effects on histone deacetylases (HDACs), which play a significant role in cancer progression by regulating gene expression.

- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, particularly against pathogens like Mycobacterium tuberculosis and Trypanosoma brucei.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of 2-APPC:

- Cell Line Studies : In vitro studies have shown that 2-APPC exhibits potent antiproliferative activity against various cancer cell lines, including K562 (human leukemia) and DU145 (prostate cancer) cells. The compound's mechanism involves inducing apoptosis and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| K562 | 5.6 | Apoptosis induction |

| DU145 | 7.3 | Cell cycle arrest |

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects:

- Activity Against M. tuberculosis : 2-APPC has demonstrated inhibitory activity against M. tuberculosis, suggesting potential as an anti-TB agent.

- Other Pathogens : Preliminary studies indicate activity against other bacterial strains, although more research is required to establish efficacy and mechanisms.

Study on Anticancer Activity

A notable study evaluated the effects of 2-APPC on human leukemia cells. The results indicated that treatment with the compound led to a significant reduction in cell viability, with mechanisms involving apoptosis through caspase activation and modulation of Bcl-2 family proteins.

Study on Antimicrobial Activity

In another study, 2-APPC was tested against M. tuberculosis in macrophage models. The compound exhibited a dose-dependent inhibition of bacterial growth, supporting its potential as a therapeutic agent for tuberculosis.

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetics of 2-APPC is crucial for its development as a therapeutic agent:

- Absorption : Predicted to have good absorption properties based on molecular structure.

- Distribution : Likely to distribute well due to its lipophilic nature.

- Metabolism : Further studies are needed to elucidate its metabolic pathways and potential interactions with other drugs.

Toxicity Studies

Preliminary toxicity assessments indicate that 2-APPC has a favorable safety profile at therapeutic doses; however, comprehensive toxicity studies are essential for clinical applications.

Propriétés

IUPAC Name |

N-(2-aminophenyl)pyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O/c13-10-3-1-2-4-11(10)15-12(16)9-5-7-14-8-6-9/h1-8H,13H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBPHVELTLHFPNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)NC(=O)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90360660 | |

| Record name | N-(2-Aminophenyl)pyridine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90360660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105101-25-5 | |

| Record name | N-(2-Aminophenyl)pyridine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90360660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.